2-methoxy-N-(3-methylcyclohexyl)-5-nitroaniline
Description
2-Methoxy-N-(3-methylcyclohexyl)-5-nitroaniline is a substituted aniline derivative featuring:
- Methoxy group at position 2 (electron-donating).
- Nitro group at position 5 (electron-withdrawing).
- 3-Methylcyclohexyl substituent on the amine nitrogen, introducing steric bulk and lipophilicity.
Properties
IUPAC Name |
2-methoxy-N-(3-methylcyclohexyl)-5-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-10-4-3-5-11(8-10)15-13-9-12(16(17)18)6-7-14(13)19-2/h6-7,9-11,15H,3-5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPFOHQPSUCHNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)NC2=C(C=CC(=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(3-methylcyclohexyl)-5-nitroaniline typically involves the nitration of 2-methoxy-N-(3-methylcyclohexyl)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactions in continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
Functional Group Reactivity
The molecule contains three key functional groups:
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Nitro group (-NO₂) : Electron-withdrawing, directs electrophilic substitution to meta positions and is reducible to amines.
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Methoxy group (-OMe) : Electron-donating, activates the aromatic ring for electrophilic substitution at ortho/para positions.
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N-(3-methylcyclohexyl)amine : A bulky secondary amine, potentially influencing steric effects in substitution or oxidation reactions.
Reduction of Nitro Group
The nitro group can undergo reduction to form a primary amine. For example:
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Catalytic hydrogenation (e.g., using Raney Ni or Pd/C in methanol) converts -NO₂ to -NH₂, as seen in the reduction of 4-fluoro-2-methoxy-1-nitrobenzene to 4-fluoro-2-methoxyaniline in .
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Chemical reductants like Sn/HCl or Fe/HCl may also apply, though steric hindrance from the cyclohexyl group could slow kinetics.
Nitration and Sulfonation
The aromatic ring’s reactivity is influenced by the -OMe and -NO₂ groups:
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Electrophilic nitration would favor the meta position relative to -NO₂, but steric hindrance from the cyclohexyl group may limit regioselectivity.
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Sulfonation typically occurs under harsh conditions (H₂SO₄, 150–200°C), but competing hydrolysis of the methoxy group is possible.
Acetylation and Acylation
The secondary amine can undergo acylation :
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Acetic anhydride in acetic acid acetylates the amine, as demonstrated in the synthesis of N-(4-fluoro-2-methoxyphenyl)acetamide .
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Bulky acylating agents (e.g., benzoyl chloride) may show reduced efficiency due to steric effects.
Key Reaction Conditions and Outcomes
Mechanistic Insights from Analogous Systems
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Radical Pathways : Trifluoromethylation via sulfonium salts (e.g., Umemoto reagent) involves single-electron transfer (SET) mechanisms . While not directly applicable, similar SET processes could occur in reactions with electrophilic radicals.
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Copper Catalysis : Cu(OAc)₂ enhances turnover in C–H trifluoromethylation of benzamides , suggesting potential for transition-metal-mediated functionalization of the aromatic ring.
Challenges and Limitations
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Steric Hindrance : The 3-methylcyclohexyl group may impede reactions at the amine site (e.g., acylation) or hinder aromatic substitution.
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Competing Reactions : Nitro group reduction may precede or compete with other transformations under reductive conditions.
Experimental Data from Indirect Sources
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Hydrogenolysis : In , hydrogenation of 4-fluoro-2-methoxy-1-nitrobenzene achieved 98% yield using Raney Ni, suggesting similar efficiency for the target compound.
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Nitration : Controlled nitration of N-(4-fluoro-2-methoxyphenyl)acetamide with fuming HNO₃/H₂SO₄ at 0–5°C gave regioselective 5-nitro products , supporting meta-directing effects of -NO₂.
Scientific Research Applications
The compound 2-methoxy-N-(3-methylcyclohexyl)-5-nitroaniline is a specialized organic compound that has garnered attention in various scientific research applications. This article will explore its applications, including its roles in medicinal chemistry, materials science, and environmental studies, alongside relevant data tables and case studies.
Medicinal Chemistry
Anticancer Activity : Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The nitroaniline moiety is known for its ability to inhibit tumor growth by inducing apoptosis in cancer cells.
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of nitroanilines showed enhanced cytotoxicity against various cancer cell lines, suggesting potential for further development in anticancer therapies.
Materials Science
Dye Synthesis : The compound can serve as an intermediate in the synthesis of dyes and pigments. The presence of the methoxy and nitro groups allows for various chemical modifications, making it suitable for creating vibrant colors used in textiles and coatings.
- Data Table: Dye Properties
| Dye Type | Color | Application Area | Stability |
|---|---|---|---|
| Nitro Dyes | Bright Yellow | Textiles | High |
| Aniline Dyes | Various | Coatings | Moderate |
Environmental Studies
Pollutant Degradation : Research has also focused on the degradation of nitroanilines in environmental contexts. The compound's structure allows it to participate in reactions that can break down pollutants in soil and water.
- Case Study : A study conducted on the biodegradation of nitroanilines showed that certain microbial strains could effectively degrade these compounds, reducing their environmental impa
Mechanism of Action
The mechanism of action of 2-methoxy-N-(3-methylcyclohexyl)-5-nitroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and cyclohexyl groups may influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Structural and Substituent Variations
Key Observations :
Physicochemical Properties
Electronic Effects :
- The nitro group at C5 in the target compound creates a strong electron-withdrawing effect, polarizing the aromatic ring. This contrasts with 4-methoxy-5-methyl-2-nitroaniline, where nitro at C2 reduces conjugation with the methoxy group .
Biological Activity
2-Methoxy-N-(3-methylcyclohexyl)-5-nitroaniline, a compound with notable chemical properties, has garnered attention in various biological studies. Its structure, characterized by a methoxy group, a nitro group, and a cyclohexyl substituent, suggests potential interactions with biological systems that warrant detailed investigation. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, toxicity profiles, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of the methoxy and nitro groups contributes to its reactivity and interaction with biological targets.
Structural Formula
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Studies have indicated that compounds containing nitroaniline structures can act as substrates or inhibitors for specific enzymes, particularly those involved in drug metabolism and transport.
- ATPase Activity : The compound has been shown to influence ATPase activity in P-glycoprotein (P-gp), a key player in drug efflux mechanisms. Increased ATPase activity suggests that the compound may act as a substrate for P-gp, enhancing drug resistance in cancer cells .
- Nitroreductase Activity : Nitro compounds are often reduced to amines by nitroreductases, which can lead to the generation of reactive intermediates that may exhibit cytotoxic effects against certain cancer cell lines .
Toxicity Profile
The toxicity of this compound has been assessed through various studies:
- Acute Toxicity : The LD50 values have been reported as follows:
- Chronic Toxicity : Long-term exposure studies indicate potential effects on metabolic processes leading to increased methaemoglobin levels, which can impair oxygen transport in the blood .
Case Study 1: Antitumor Activity
A study evaluated the antitumor effects of this compound in mice models. The results demonstrated a significant reduction in tumor volume and weight compared to control groups, indicating potential as an anticancer agent. The mechanism was linked to its ability to modulate P-gp activity, enhancing the accumulation of chemotherapeutic agents within tumor cells .
Case Study 2: Environmental Impact
Research on the environmental toxicity of nitroaromatic compounds revealed that this compound exhibits microbial toxicity. This finding is crucial for assessing the ecological risks associated with its use in industrial applications .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-methoxy-N-(3-methylcyclohexyl)-5-nitroaniline, and how can reaction efficiency be monitored?
- Methodology : A stepwise approach is recommended:
Nitration : Introduce the nitro group to 2-methoxyaniline under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to favor para-substitution due to the methoxy group’s electron-donating effect .
Alkylation : React the intermediate 5-nitro-2-methoxyaniline with 3-methylcyclohexyl bromide using a coupling reagent like EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline) under anhydrous conditions to minimize side reactions .
- Monitoring : Track reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3) or HPLC (C18 column, acetonitrile/water gradient). Confirm purity (>95%) by LC-MS and elemental analysis .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Analytical Techniques :
- NMR : Compare ¹H/¹³C NMR spectra with computational predictions (e.g., DFT). Key signals: methoxy (~δ 3.8 ppm), aromatic protons (~δ 6.5–8.5 ppm), and cyclohexyl CH₃ (δ ~1.2 ppm) .
- FTIR : Confirm nitro group (asymmetric stretch ~1520 cm⁻¹), methoxy C-O (~1250 cm⁻¹), and N-H (amine, ~3350 cm⁻¹) .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 293.3 (C₁₄H₂₀N₂O₃) .
Advanced Research Questions
Q. How does the 3-methylcyclohexyl substituent influence the compound’s reactivity in further functionalization?
- Mechanistic Insight : The bulky cyclohexyl group may sterically hinder electrophilic substitution. For example, sulfonation or halogenation would require polar aprotic solvents (e.g., DMF) and elevated temperatures to overcome steric effects.
- Methodology :
- Computational Modeling : Use Gaussian or ORCA to map electrostatic potential surfaces and identify reactive sites .
- Experimental Validation : Conduct competitive reactions with analogs (e.g., N-alkyl vs. N-aryl derivatives) and analyze regioselectivity via HPLC .
Q. How can conflicting spectroscopic data (e.g., unexpected NMR splitting) be resolved for this compound?
- Root Cause Analysis :
- Tautomerism : The nitro group may induce resonance effects, altering electron distribution. Use deuterated solvents (DMSO-d₆) to stabilize tautomers.
- Impurities : Trace alkylation byproducts (e.g., dialkylated species) may co-elute. Employ preparative HPLC or column chromatography for isolation .
- Advanced Techniques :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations .
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .
Q. What strategies mitigate the compound’s instability under acidic or oxidative conditions?
- Stability Studies :
- pH Profiling : Test degradation kinetics in buffers (pH 1–13) via UV-Vis spectroscopy. Nitro groups are prone to reduction at pH < 3 .
- Oxidative Stress : Expose to H₂O₂ or O₂ and monitor by LC-MS for nitro-to-amine reduction products.
- Stabilization Methods :
- Encapsulation : Use cyclodextrins or liposomes to shield reactive sites.
- Lyophilization : Store as a freeze-dried powder under inert gas (Ar/N₂) .
Data Contradiction & Reproducibility
Q. How should researchers address discrepancies in reported biological activity (e.g., inconsistent IC₅₀ values)?
- Troubleshooting Framework :
Purity Verification : Re-analyze compound batches for impurities (e.g., residual solvents) via GC-MS .
Assay Conditions : Standardize protocols (e.g., cell line passage number, serum concentration) to minimize variability .
QSAR Modeling : Coralate structural features (e.g., logP, H-bond donors) with activity trends across studies .
Q. Why might computational predictions of solubility/logP conflict with experimental data?
- Key Factors :
- Conformational Flexibility : The cyclohexyl group’s chair/boat transitions affect solvation energy. Use molecular dynamics (MD) simulations for dynamic solubility profiles .
- Experimental Errors : Ensure shake-flask method consistency (temperature, agitation). Validate with a reference compound (e.g., caffeine) .
Applications in Drug Development
Q. What in vitro assays are suitable for evaluating this compound’s potential as a kinase inhibitor?
- Screening Workflow :
Enzyme Assays : Test against recombinant kinases (e.g., EGFR, VEGFR) using ADP-Glo™ luminescence.
Cell-Based Assays : Measure antiproliferative effects in cancer lines (e.g., HeLa, MCF-7) via MTT assay .
Selectivity Profiling : Use KinomeScan to identify off-target interactions .
Q. How does the 3-methylcyclohexyl group impact pharmacokinetic properties?
- ADME Analysis :
- Lipophilicity : The cyclohexyl group increases logP (~3.5), enhancing membrane permeability but reducing aqueous solubility.
- Metabolism : CYP450 isoforms (e.g., CYP3A4) may oxidize the cyclohexyl ring. Use liver microsomes to identify metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
